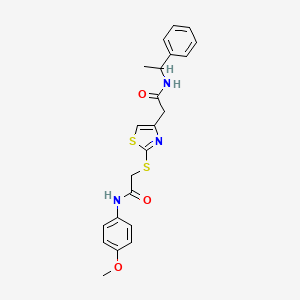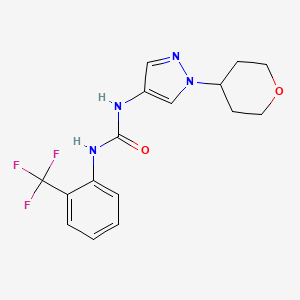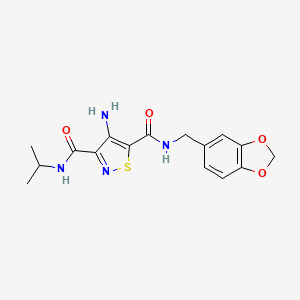![molecular formula C18H18N4O2S B2608282 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole CAS No. 478076-98-1](/img/structure/B2608282.png)
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This compound is synthesized by the reaction of 2-aminobenzothiazole and 4-nitrobenzylchloride. Recent methods for the synthesis of piperazine derivatives, which are part of this compound, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is C18H18N4O2S .Chemical Reactions Analysis
The synthesis of this compound involves the reaction of 2-aminobenzothiazole and 4-nitrobenzylchloride. Other reactions involving piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The molecular weight of 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is 354.43. The molecular formula is C18H18N4O2S .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis of Fluoro Substituted Sulphonamide Benzothiazole Comprising Thiazole for Antimicrobial Screening Novel compounds combining fluorobenzenes and 2-substituted benzothiazoles, including derivatives of piperazine, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant potential as biodynamic agents due to their broad spectrum of antibacterial and antifungal activities (V. Jagtap et al., 2010).
Biological Evaluation of Piperazine Derivatives
Antimicrobial and Antifungal Properties of Piperazine Derivatives Piperazine analogs have been synthesized and assessed for their antibacterial and antifungal properties, showcasing significant pharmacophoric activities. These derivatives were tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents (Hemant Suryavanshi & M. Rathore, 2017).
Anticancer Applications
Bivalent Benzoxazolone and Benzothiazolone Ligands for Anti-inflammatory/Analgesic Agents Utilizing benzoxazolone and benzothiazolone as core structures, novel compounds have been developed as potential anti-inflammatory and analgesic agents. These compounds, featuring a piperazine core, have shown significant in vitro and in vivo anti-inflammatory and antinociceptive activities, comparable to conventional drugs like indomethacin and ketorolac (A. Abdelazeem et al., 2015).
Antimycobacterial Activity
Synthesis of Fluorinated Benzothiazolo Imidazole Compounds for Antimicrobial Activity Research into fluorinated benzothiazolo imidazole compounds has shown promising antimicrobial activity. These compounds were synthesized using a base of 2-amino benzothiazole and tested for their efficacy against various microbial strains, highlighting their potential in antimicrobial applications (B. Sathe et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Anti-acetylcholinesterase Activity of Benzothiazole Based New Piperazine-dithiocarbamate Derivatives A series of benzothiazole derivatives with piperazine and thiocarbamate moieties were synthesized and tested for their anticholinesterase properties. These compounds showed potential as anticholinesterase agents, highlighting their therapeutic potential, particularly in treatments related to neurodegenerative diseases (U. Mohsen et al., 2014).
Propriétés
IUPAC Name |
2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-22(24)15-7-5-14(6-8-15)13-20-9-11-21(12-10-20)18-19-16-3-1-2-4-17(16)25-18/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRMQNWNCVZXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608200.png)
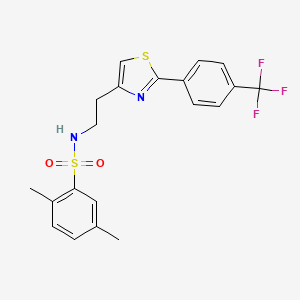
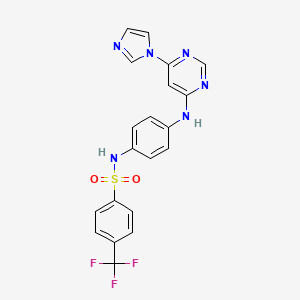
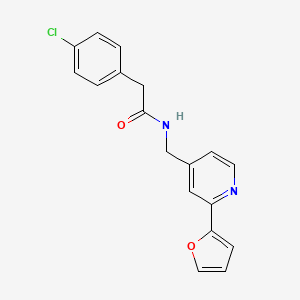
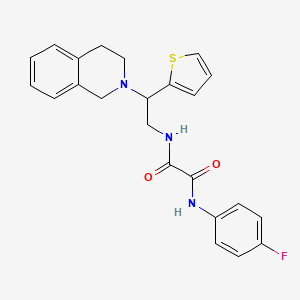
![2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2608210.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608211.png)
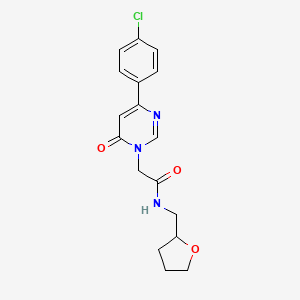
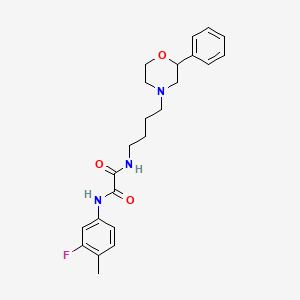
![4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2608216.png)
